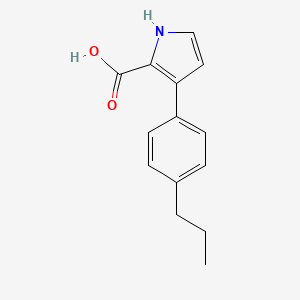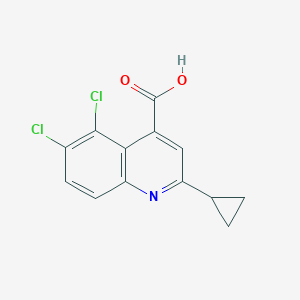
3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorine and iodine substitution on the indole ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of fluorine and iodine atoms onto the indole ring through electrophilic aromatic substitution.
Amine Introduction: Formation of the propanamine side chain through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the halogenated positions or the indole ring itself.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity, potentially affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Iodo-3-indolyl)-1-propanamine: Lacks the fluorine substitution.
3-(6-Fluoro-3-indolyl)-1-propanamine: Lacks the iodine substitution.
3-(5-Fluoro-3-indolyl)-1-propanamine: Fluorine substitution at a different position.
Uniqueness
The presence of both fluorine and iodine substitutions on the indole ring makes 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine unique. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications.
Propriétés
Formule moléculaire |
C11H12FIN2 |
|---|---|
Poids moléculaire |
318.13 g/mol |
Nom IUPAC |
3-(6-fluoro-5-iodo-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H12FIN2/c12-9-5-11-8(4-10(9)13)7(6-15-11)2-1-3-14/h4-6,15H,1-3,14H2 |
Clé InChI |
FJOHYMMGILLLIU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1I)F)NC=C2CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)



![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)




